molecular formula C13H20N4O5 B2805014 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid CAS No. 2219376-78-8

1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid

Cat. No.: B2805014
CAS No.: 2219376-78-8
M. Wt: 312.326
InChI Key: HKJPZRCUFFJULR-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazole-4-carboxylic acid core linked to a stereochemically defined (3S,4S)-oxolane (tetrahydrofuran) ring. The oxolane moiety is substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group. Key structural attributes include:

  • Carboxylic acid: Enhances hydrophilicity and enables salt formation or conjugation.
  • Boc-protected amine: Improves stability during synthesis and modulates solubility.
  • (3S,4S) stereochemistry: Likely critical for target binding specificity.

The Boc group (2-methylpropan-2-yloxycarbonyl) is a common protecting group in medicinal chemistry, offering stability under basic conditions and cleavability under acidic conditions .

Properties

IUPAC Name

1-[(3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O5/c1-13(2,3)22-12(20)14-4-8-6-21-7-10(8)17-5-9(11(18)19)15-16-17/h5,8,10H,4,6-7H2,1-3H3,(H,14,20)(H,18,19)/t8-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJPZRCUFFJULR-PSASIEDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1COCC1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid typically involves multiple steps, beginning with the preparation of the oxolane ring. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the correct stereochemistry is achieved. Catalysts and protecting groups like 2-Methylpropan-2-yl are used to facilitate specific reactions and to protect functional groups from undesired reactions during intermediate stages of synthesis.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using automated processes with stringent controls to maintain yield and purity. High-pressure liquid chromatography (HPLC) and other purification techniques are commonly employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid undergoes a variety of chemical reactions, including:

  • Oxidation: : Generally to modify the carboxylic acid group or to introduce additional functionality.

  • Reduction: : Often targeted at the triazole ring to investigate changes in activity or reactivity.

  • Substitution: : Commonly involves the replacement of hydrogen atoms with other functional groups, utilizing reagents such as halides and nucleophiles.

Common Reagents and Conditions: The compound often reacts under mild conditions, but specific reactions may require catalysts like palladium or strong acids/bases to proceed efficiently. Solvents such as dichloromethane or dimethyl sulfoxide are frequently used to dissolve reactants and intermediates.

Major Products: The major products formed from these reactions vary widely depending on the specific reaction and conditions but often include derivatives with modified functional groups that enhance or alter biological activity.

Scientific Research Applications

1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid has been employed in a variety of scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential in enzyme inhibition and as a probe in biochemical assays.

  • Medicine: : Explored for its pharmacological properties, including antiviral, antibacterial, and anticancer activities.

  • Industry: : Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context. In medicinal applications, it often targets specific enzymes or receptors, binding to these molecular targets and modulating their activity. The pathways involved can include inhibition of enzymatic activity or interaction with cellular proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Triazole-Carboxylic Acid Derivatives

Compounds sharing the triazole-carboxylic acid core but differing in substituents include:

Compound Name Core Structure Substituents Molecular Weight (Da) Key Features Reference
Target Compound Triazole-4-carboxylic acid (3S,4S)-oxolan-3-yl with Boc-aminomethyl ~340 (estimated) Free carboxylic acid, stereospecific oxolane, Boc protection -
Intermediate 24 () Triazole-4-carboxylic acid tert-butyl ester Tetrahydro-pyrrolo[1,2-c]imidazol-2-ylmethyl 388 (calculated) Esterified carboxylic acid, bicyclic substituent, enhanced lipophilicity
Intermediate 26 () Triazole-4-carboxylic acid tert-butyl ester 3-azabicyclo[3.1.0]hex-2-ylmethyl 367 (calculated) Bicyclic substituent, conformational rigidity, ester group

Key Observations :

  • Carboxylic Acid vs.
  • Substituent Rigidity : Intermediate 26’s bicyclic substituent may confer greater conformational rigidity than the oxolane ring in the target compound, influencing binding kinetics .

Boc-Protected Compounds

Boc groups are widely used in peptide and small-molecule synthesis:

Compound Name Core Structure Boc Group Position Key Features Reference
Target Compound Triazole-oxolane Aminomethyl on oxolane Enhances stability during synthesis; acid-labile for controlled deprotection
Example 237 () Pyrimidine-carboxamide Methyl ester-linked Boc High molecular weight (732 Da); chloro and trifluoromethyl substituents
5-Hydroxy-2-[(Boc-amino)]pentanoic acid () Pentanoic acid Amino group on C2 Linear chain with hydroxyl group; potential for prodrug design

Key Observations :

  • Positional Effects: The Boc group’s placement on an aminomethyl group (target compound) vs. a methyl ester (Example 237) alters metabolic stability and deprotection pathways .

Heterocyclic Compounds with Oxolane Moieties

Empagliflozin () contains an oxolan-3-yl group and inhibits SGLT2:

  • Empagliflozin : (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol .
  • Comparison : While empagliflozin’s oxolane is part of a glucose-like scaffold, the target compound’s oxolane may influence pharmacokinetics (e.g., membrane permeability) due to stereochemistry and Boc protection .

Physicochemical and Functional Insights

Physicochemical Properties

Property Target Compound Intermediate 24 () Example 237 ()
Molecular Weight ~340 Da 388 Da 732 Da
Solubility Moderate (carboxylic acid) Low (ester) Low (lipophilic groups)
Stability Acid-labile Boc group Stable ester Stable under basic conditions

Functional Implications

  • Boc Group : Protects amines during synthesis while allowing post-synthetic modification, a strategy shared with intermediates in and .
  • Stereochemistry: The (3S,4S) configuration may mimic natural substrates (e.g., sugars or amino acids), analogous to empagliflozin’s stereospecific SGLT2 binding .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step strategies to construct the oxolane-triazole core and introduce the Boc-protected aminomethyl group. Key steps include:

  • Coupling Reactions : Use DCC (dicyclohexylcarbodiimide) or EDCI for activating carboxylic acid intermediates, ensuring efficient amide bond formation .
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) optimizes solubility and reaction rates for heterocyclic intermediates .
  • Temperature Control : Maintain 0–25°C during sensitive steps (e.g., Boc-deprotection) to prevent side reactions.
Reaction Step Reagents/Conditions Yield Optimization Tips
Oxolane ring formationLewis acids (e.g., BF₃·OEt₂)Use anhydrous solvents to avoid hydrolysis .
Triazole conjugationCopper-catalyzed azide-alkyne cycloaddition (CuAAC)Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming stereochemical integrity?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with mobile phases like hexane/isopropanol to resolve (3S,4S) and (3R,4R) epimers. Adjust buffer pH to enhance separation .
  • NMR Spectroscopy : Analyze 1H^1H-NMR coupling constants (e.g., J3,4J_{3,4}) to confirm relative stereochemistry. NOESY correlations verify spatial proximity of substituents .
  • Polarimetry : Measure specific optical rotation to compare with literature values for enantiomeric purity .

Q. What safety precautions are advised given limited hazard data?

Methodological Answer:

  • Ventilation : Use fume hoods for handling powders to avoid inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection is recommended if dust generation is likely .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare 13C^{13}C-NMR chemical shifts with computational predictions (DFT calculations) to identify misassignments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (±5 ppm). For fragmentation anomalies, perform MS/MS with collision-induced dissociation (CID) .
  • X-ray Crystallography : Resolve ambiguous NOESY/ROESY data by determining crystal structures, especially for stereoisomers .

Q. What strategies minimize epimerization during synthesis?

Methodological Answer:

  • Low-Temperature Deprotection : Use TFA (trifluoroacetic acid) in DCM at 0°C to cleave Boc groups without racemization .
  • Inert Atmosphere : Conduct acid/base-sensitive steps under nitrogen/argon to prevent proton exchange at chiral centers .
  • Kinetic Monitoring : Use inline IR spectroscopy to track reaction progress and quench before epimerization dominates .

Q. How can computational methods predict bioactivity for this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes with triazole-binding pockets) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess stability .
  • QSAR Modeling : Train models on triazole-carboxylic acid derivatives to correlate substituent effects (e.g., Boc group bulkiness) with activity .
  • ADMET Prediction : Use SwissADME to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test profiles) .

Q. How should stability studies be designed under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 14 days. Monitor via HPLC for decomposition products (e.g., CO₂, NH₃) .
  • Lyophilization Stability : Store lyophilized samples at -20°C and assess residual solvent content (GC-MS) and hygroscopicity .
Condition Key Degradation Pathways Analytical Monitoring
Acidic (pH 1)Hydrolysis of oxolane ringHPLC retention time shifts
OxidativeTriazole ring oxidationLC-MS for sulfoxide/sulfone byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.